N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide
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Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide is an organic compound that belongs to the class of alpha amino acid amides. This compound is characterized by the presence of a benzothiadiazole moiety, which is known for its strong electron-withdrawing properties, making it a valuable component in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with an appropriate amine, followed by coupling with pyridine-4-carboxylic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes and solar cells
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety plays a crucial role in modulating the electronic properties of the compound, enhancing its binding affinity and specificity. This interaction can lead to the inhibition or activation of target proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine
- Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-N’-cyclopropylethanediamide .
Uniqueness
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide is unique due to its combination of the benzothiadiazole moiety with a pyridine-4-carboxamide group. This structural arrangement imparts distinct electronic and steric properties, making it particularly effective in specific applications, such as organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C14H13N5O3S2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N5O3S2/c20-14(10-4-6-15-7-5-10)16-8-9-17-24(21,22)12-3-1-2-11-13(12)19-23-18-11/h1-7,17H,8-9H2,(H,16,20) |
InChI Key |
LHQOVMODKFOJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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